2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid
Description
2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound has garnered interest in scientific research due to its potential therapeutic applications.
Properties
IUPAC Name |
2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15(19-14-8-4-2-6-12(14)17(23)24)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQQFZQSRJWCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine. This leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives . The compound can also be synthesized by reacting 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with primary aromatic amines such as aniline, p-chloro aniline, p-methoxy aniline, p-amino benzoic acid, and p-amino acetophenone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different quinazolinone analogs.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, sodium azide, and active methylene compounds such as ethylcyanoacetate and ethylacetoacetate . Reaction conditions typically involve heating in an oil bath at temperatures ranging from 130–135°C .
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which exhibit significant biological activities .
Scientific Research Applications
2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing other quinazolinone derivatives.
Biology: Studied for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antibacterial and anticancer effects . For example, it has been shown to bind to penicillin-binding proteins, disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is unique due to its specific structure, which allows it to exhibit a broad range of biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and pharmaceutical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
